Methanesulfonic acid;5,5,5-trifluoropentan-1-ol
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Overview
Description
Methanesulfonic acid;5,5,5-trifluoropentan-1-ol is a chemical compound that combines the properties of methanesulfonic acid and 5,5,5-trifluoropentan-1-ol. Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H, known for its strong acidity and high solubility in water . 5,5,5-Trifluoropentan-1-ol is a fluorinated alcohol with the formula C₅H₉F₃O, characterized by its high boiling point and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;5,5,5-trifluoropentan-1-ol typically involves the reaction of methanesulfonic acid with 5,5,5-trifluoropentan-1-ol under controlled conditions. Methanesulfonic acid can be produced through the oxidation of dimethyl sulfide using oxygen or chlorine . 5,5,5-Trifluoropentan-1-ol can be synthesized through the fluorination of pentanol derivatives .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification . The production of 5,5,5-trifluoropentan-1-ol on an industrial scale involves fluorination processes that ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;5,5,5-trifluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid is resistant to oxidation, making it stable under oxidative conditions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Both components can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, sulfonation reactions yield sulfonate esters, while nucleophilic substitution can produce various fluorinated derivatives .
Scientific Research Applications
Methanesulfonic acid;5,5,5-trifluoropentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in electroplating, battery production, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid;5,5,5-trifluoropentan-1-ol involves its interaction with molecular targets through its acidic and fluorinated functional groups. Methanesulfonic acid acts as a strong acid, facilitating protonation and catalysis in chemical reactions . The fluorinated alcohol component interacts with biological membranes and proteins, influencing their stability and function .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Known for its strong acidity and stability.
5,5,5-Trifluoropentan-1-ol: Characterized by its high boiling point and reactivity.
Trifluoroacetic acid: Another fluorinated acid with similar properties but different applications.
Sulfuric acid: A strong acid with broader industrial use but higher corrosivity.
Uniqueness
Methanesulfonic acid;5,5,5-trifluoropentan-1-ol is unique due to its combination of strong acidity and fluorinated alcohol properties. This dual functionality makes it versatile in various chemical and industrial applications, offering advantages in terms of stability, reactivity, and environmental impact .
Properties
CAS No. |
89866-60-4 |
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Molecular Formula |
C6H13F3O4S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
methanesulfonic acid;5,5,5-trifluoropentan-1-ol |
InChI |
InChI=1S/C5H9F3O.CH4O3S/c6-5(7,8)3-1-2-4-9;1-5(2,3)4/h9H,1-4H2;1H3,(H,2,3,4) |
InChI Key |
BBNOIJYFZSXGOY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C(CCO)CC(F)(F)F |
Origin of Product |
United States |
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